1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxyphenyl)piperazine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a triazolopyrimidine core, which is known for its diverse biological activities, and a piperazine moiety, which is often found in pharmaceutical agents.
Mechanism of Action
Target of Action
The primary target of the compound 3-Ethyl-7-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied in the field of neurology . They play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .
Mode of Action
The interaction of 3-Ethyl-7-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine with its primary targets, the alpha1-adrenergic receptors, results in significant changes. The compound shows affinity for these receptors in the range from 22 nM to 250 nM
Biochemical Pathways
The biochemical pathways affected by 3-Ethyl-7-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine are likely related to the alpha1-adrenergic receptors and their downstream effects. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine
Biochemical Analysis
Biochemical Properties
It has been observed that the specific thiocarbonyl group of the triazole ring in similar compounds is in the range of 168.04–167.46 ppm .
Cellular Effects
3-Ethyl-7-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine has shown promising neuroprotective and anti-inflammatory properties . These pyrimidine derivatives exert their anticancer potential through different action mechanisms, including inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Molecular Mechanism
Similar compounds have been observed to undergo ring transformation upon treatment with phenacyl bromide followed by reaction with hydrazine hydrate .
Subcellular Localization
Similar compounds have been found to be abundant in the human brain with localization both presynaptically on serotonergic neurons and postsynaptically in non-serotonergic neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxyphenyl)piperazine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include refluxing in an organic solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other green chemistry techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential use as a neuroprotective and anti-neuroinflammatory agent.
Industry: Applications in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolopyrimidines: Known for their antimicrobial and anticancer activities.
Thiazolopyrimidines: Exhibit a broad spectrum of pharmacological activities, including anti-inflammatory and anticancer properties.
Uniqueness
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxyphenyl)piperazine is unique due to its specific combination of a triazolopyrimidine core and a piperazine moiety, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-ethyl-7-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O/c1-3-24-17-15(20-21-24)16(18-12-19-17)23-10-8-22(9-11-23)13-6-4-5-7-14(13)25-2/h4-7,12H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUMOVNMRUNPDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4OC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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